Cas no 17526-94-2 (1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea))

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a bisurea derivative characterized by its symmetrical aromatic core and dimethyl-substituted urea functionalities. This compound exhibits high thermal stability and structural rigidity due to its aromatic backbone and hydrogen-bonding capabilities, making it suitable for applications in polymer crosslinking, supramolecular chemistry, and specialty material synthesis. The presence of methyl groups on the phenyl ring enhances solubility in organic solvents while maintaining reactivity. Its well-defined molecular structure allows for precise control in chemical modifications, facilitating its use as a building block in advanced material design. The compound's stability and functional group compatibility make it valuable for research and industrial applications requiring tailored urea-based architectures.
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) structure
17526-94-2 structure
Product Name:1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
CAS No:17526-94-2
MF:C13H20N4O2
MW:264.323502540588
MDL:MFCD00025665
CID:191377
Update Time:2025-10-29

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Chemical and Physical Properties

Names and Identifiers

    • 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
    • 3,3'-(4-METHYL-1,3-PHENYLENE)BIS(1,1-DIMETHYLUREA)
    • 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea
    • Dyhard UR 500
    • 1,1'-(2,4-Toluylen-)-bis-3,3-dimethylharnstoff
    • 2,4-tolylenebis (dimethylurea)
    • 2,4-tolylene-bis (dimethylurea)
    • AC1L3D1O
    • N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea]
    • DYHARD(R) UR 500
    • 2,4-Bis(3,3-dimethylureido)toluene
    • 1,1'-(Toluene-2,4-diyl)bis(3,3-dimethylurea)
    • Urea, N,N-(4-methyl-1,3-phenylene)bisN,N-dimethyl-
    • 1,1''-(4-Methyl-1,3-phenylene)-bis-(3,3-dimethylurea)
    • n,n''-(4-methyl-1,3-phenylene)bis[n',n'-dimethyl-urea
    • DyhardUR500
    • 3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA)
    • n,n’’-(4-methyl-1,3-phenylene)bis[n’,n’-dimethyl-ure
    • N,N’’-(4-methyl-1,3-phenylene)bis[N’,N’-dimethyl-Urea
    • MDL: MFCD00025665
    • Inchi: 1S/C13H20N4O2/c1-9-6-7-10(14-12(18)16(2)3)8-11(9)15-13(19)17(4)5/h6-8H,1-5H3,(H,14,18)(H,15,19)
    • InChI Key: KDQTUCKOAOGTLT-UHFFFAOYSA-N
    • SMILES: O=C(N(C)C)NC1C=C(C=CC=1C)NC(N(C)C)=O

Computed Properties

  • Exact Mass: 264.15900
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing

Experimental Properties

  • PSA: 64.68000
  • LogP: 2.32800

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Pricemore >>

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Additional information on 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)

Research Briefing on 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS: 17526-94-2)

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), with the CAS number 17526-94-2, is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This briefing provides an overview of the latest research developments, applications, and potential implications of this compound in drug discovery and development.

Recent studies have highlighted the role of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) as a key intermediate in the synthesis of bioactive molecules. Its unique structural features, including the presence of urea linkages and a central phenylene ring, make it a versatile scaffold for designing inhibitors targeting various enzymes and receptors. Researchers have explored its utility in modulating protein-protein interactions, particularly in the context of neurodegenerative diseases and cancer.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of novel kinase inhibitors. The study reported that derivatives of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) exhibited potent inhibitory activity against tyrosine kinases, which are often implicated in cancer progression. The researchers utilized computational modeling and high-throughput screening to optimize the compound's binding affinity and selectivity.

In addition to its applications in oncology, recent research has explored the compound's potential in treating metabolic disorders. A preclinical study conducted by a team at Harvard Medical School revealed that modified versions of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) could act as allosteric modulators of G-protein-coupled receptors (GPCRs), offering a new avenue for developing therapeutics for diabetes and obesity.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Nevertheless, the growing body of research underscores the potential of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) as a valuable tool in medicinal chemistry and drug discovery.

Future directions for research include exploring the compound's utility in combination therapies, as well as its potential role in targeted drug delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel therapeutics based on this scaffold.

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